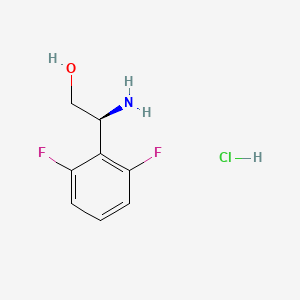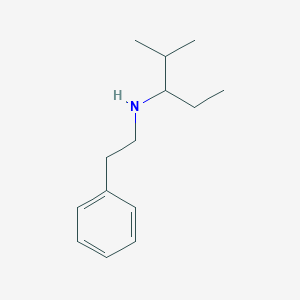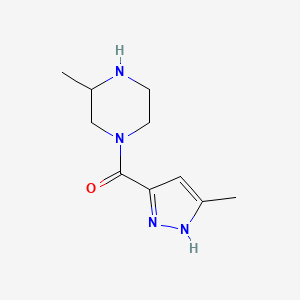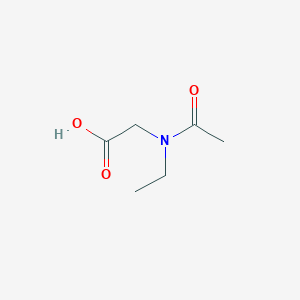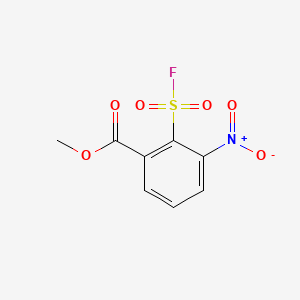
N'-(1-ethyl-2,2-dimethyl-propylidene)-hydrazinecarboxylic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-TERT-BUTYL 2-(2,2-DIMETHYLPENTAN-3-YLIDENE)HYDRAZINECARBOXYLATE is an organic compound that belongs to the class of hydrazinecarboxylates This compound is characterized by its unique structure, which includes a tert-butyl group, a dimethylpentan-3-ylidene moiety, and a hydrazinecarboxylate functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-TERT-BUTYL 2-(2,2-DIMETHYLPENTAN-3-YLIDENE)HYDRAZINECARBOXYLATE typically involves the condensation of tert-butyl hydrazinecarboxylate with 2,2-dimethylpentan-3-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the hydrazone linkage. The reaction mixture is then heated to promote the condensation reaction, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of (E)-TERT-BUTYL 2-(2,2-DIMETHYLPENTAN-3-YLIDENE)HYDRAZINECARBOXYLATE may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and precise control of temperature and pressure are essential to achieve consistent results.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-TERT-BUTYL 2-(2,2-DIMETHYLPENTAN-3-YLIDENE)HYDRAZINECARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Substitution: Substitution reactions often involve nucleophiles such as halides, amines, or alcohols, and are conducted in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce hydrazines or amines. Substitution reactions result in the formation of new derivatives with different functional groups.
Applications De Recherche Scientifique
(E)-TERT-BUTYL 2-(2,2-DIMETHYLPENTAN-3-YLIDENE)HYDRAZINECARBOXYLATE has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and related compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of (E)-TERT-BUTYL 2-(2,2-DIMETHYLPENTAN-3-YLIDENE)HYDRAZINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The hydrazone moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various cellular processes, including signal transduction, gene expression, and metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- TERT-BUTYL 2-(2,2-DIMETHYLPENTAN-3-YLIDENE)HYDRAZINECARBOXYLATE
- DIMETHYLPENTAN-3-YLIDENEHYDRAZINECARBOXYLATE
- TERT-BUTYL HYDRAZINECARBOXYLATE
Uniqueness
(E)-TERT-BUTYL 2-(2,2-DIMETHYLPENTAN-3-YLIDENE)HYDRAZINECARBOXYLATE is unique due to its specific structural features, which confer distinct reactivity and potential applications. The presence of the tert-butyl group and the dimethylpentan-3-ylidene moiety enhances its stability and reactivity compared to similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C12H24N2O2 |
|---|---|
Poids moléculaire |
228.33 g/mol |
Nom IUPAC |
tert-butyl N-(2,2-dimethylpentan-3-ylideneamino)carbamate |
InChI |
InChI=1S/C12H24N2O2/c1-8-9(11(2,3)4)13-14-10(15)16-12(5,6)7/h8H2,1-7H3,(H,14,15) |
Clé InChI |
GBQCWTIAMWDUCH-UHFFFAOYSA-N |
SMILES canonique |
CCC(=NNC(=O)OC(C)(C)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



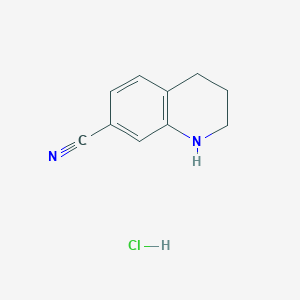
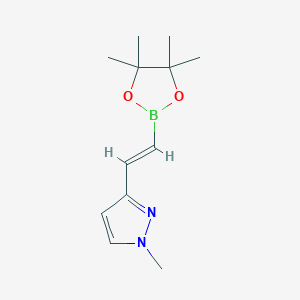
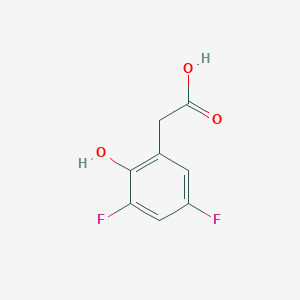
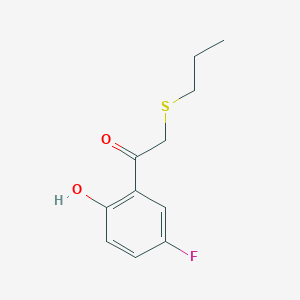
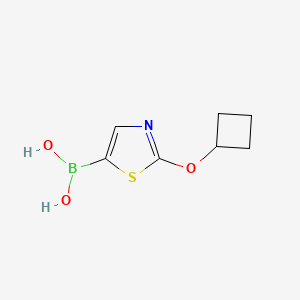
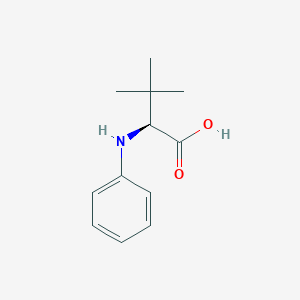
![5-[[1-[4,4-Difluoro-3-(3-fluoropyrazol-1-yl)butanoyl]-4-hydroxypiperidin-4-yl]methyl]-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13645470.png)
